2-Cyclopropyl-5-nitropyridine
Overview
Description
2-Cyclopropyl-5-nitropyridine is a chemical compound with the molecular formula C8H8N2O2 . It has a molecular weight of 164.16 .
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as this compound, involves a process where pyridine and substituted pyridines react with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of this compound is elucidated by single-crystal X-ray diffraction analysis . It belongs to a monoclinic system .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
This compound has a molecular weight of 164.16 . The compound is stored in a sealed, dry environment at 2-8°C . The crystal structure of the compound belongs to a monoclinic system .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : 2-Cyclopropyl-5-nitropyridine has been synthesized through various methods. One approach involves reactions of 1-methyl-3,5-dinitropyridin-2(1H)-one with cyclic and acyclic ketones in the presence of ammonia, resulting in previously unknown 2-cyclopropyl-5-nitropyridines (Sagitullina et al., 2009). Another method described the synthesis of nitropyridine compounds, including this compound, for use in organic synthesis, particularly in heterocyclic drugs and cytokine inhibitors (Li Zhan-cheng, 2011).
Molecular and Crystal Structures : The molecular and crystal structures of derivatives of this compound have been extensively studied. For example, vibrational studies and quantum chemical calculations were conducted on related compounds to understand their molecular structures (Bryndal et al., 2012).
Synthetic Precursors : this compound has been used as a precursor in the synthesis of various biologically active compounds. It is particularly valuable due to its unique moieties found in natural products and biologically active compounds. For instance, it has been used to create cyclopropyl-amino acids (Ghosh et al., 2023).
Applications in Medicinal Chemistry
Synthesis of Biologically Active Compounds : Nitropyridines, including this compound, are used as intermediates for the synthesis of compounds with pharmaceutical and agrochemical importance. Their derivatives are known for their role in creating biologically active compounds (Le & Nishiwaki, 2018).
Glycosyltransferase Inhibitors : One study presented the synthesis of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, derived from this compound, used in the synthesis of uridine derivatives. These compounds are potential glycosyltransferase inhibitors (Komor et al., 2012).
Nonlinear Optical Materials
- Electro-Optical Effects : Derivatives of this compound, such as 2-adamantylamino-5-nitropyridine, have been studied for their potential as nonlinear optical (NLO) materials. These studies include crystal structures, molecular mechanics calculations, and the examination of linear and quadratic electro-optical effects (Antipin et al., 2001).
Safety and Hazards
Future Directions
The future directions for 2-Cyclopropyl-5-nitropyridine could involve its use in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mechanism of Action
Mode of Action
2-Cyclopropyl-5-nitropyridine, like other nitropyridines, can participate in a variety of chemical reactions . The nitro group at the third position can engage in nucleophilic reactions. The cyclopropylamine group attached at the second position can participate in hydrogen bonding and nucleophilic reactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the presence of other chemical compounds, temperature, pH, and other conditions that can affect chemical reactions.
properties
IUPAC Name |
2-cyclopropyl-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)7-3-4-8(9-5-7)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZQXRLRLSTKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731300 | |
Record name | 2-Cyclopropyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1190380-55-2 | |
Record name | 2-Cyclopropyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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